
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is a heterocyclic compound that contains an oxazepane ring substituted with a trifluoronitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,3,6-trifluoro-4-nitroaniline with an appropriate oxazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as methanol or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazepane derivatives with oxidized functional groups.
Reduction: Formation of 4-(2,3,6-trifluoro-4-aminophenyl)-1,4-oxazepane.
Substitution: Formation of substituted oxazepane derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The trifluoronitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The oxazepane ring may also contribute to the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one: Similar in structure but contains a piperidinone ring instead of an oxazepane ring.
N-(2,3,6-Trifluoro-4-nitrophenyl)acetamide: Contains an acetamide group instead of an oxazepane ring.
Uniqueness
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is unique due to its oxazepane ring, which imparts distinct chemical and physical properties compared to similar compounds.
特性
CAS番号 |
918137-47-0 |
|---|---|
分子式 |
C11H11F3N2O3 |
分子量 |
276.21 g/mol |
IUPAC名 |
4-(2,3,6-trifluoro-4-nitrophenyl)-1,4-oxazepane |
InChI |
InChI=1S/C11H11F3N2O3/c12-7-6-8(16(17)18)9(13)10(14)11(7)15-2-1-4-19-5-3-15/h6H,1-5H2 |
InChIキー |
LSNPPRGNDUPPIE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCOC1)C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)

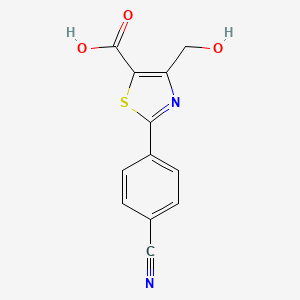
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
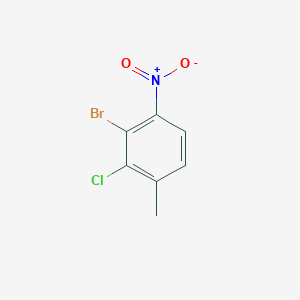
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
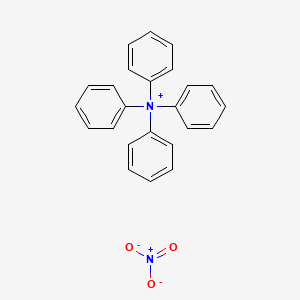
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
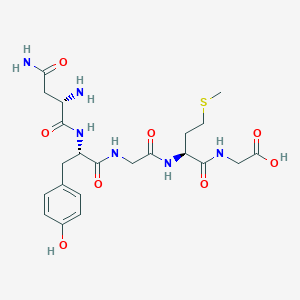
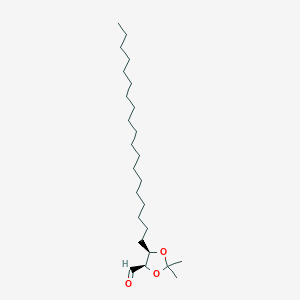
![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)
